Cas no 794559-15-2 (4-(2,3,4-trifluorobenzenesulfonamido)methylbenzoic acid)

4-(2,3,4-Trifluorobenzenesulfonamido)methylbenzoic acid is a fluorinated benzenesulfonamide derivative with a carboxyl-functionalized methylene linker. Its structural features, including the electron-withdrawing trifluorophenyl group and the sulfonamido-methylbenzoic acid moiety, make it a versatile intermediate in medicinal chemistry and materials science. The compound's trifluorinated aromatic system enhances metabolic stability and lipophilicity, while the carboxylic acid group provides a handle for further derivatization. This product is particularly useful in the synthesis of bioactive molecules, where its balanced polarity and functional group compatibility facilitate the development of pharmacophores or polymer precursors. High purity and well-defined reactivity ensure consistent performance in synthetic applications.
4-(2,3,4-trifluorobenzenesulfonamido)methylbenzoic acid structure
794559-15-2 structure
Product Name:4-(2,3,4-trifluorobenzenesulfonamido)methylbenzoic acid
CAS No:794559-15-2
MF:C14H10F3NO4S
MW:345.293713092804
CID:5232540
Update Time:2026-03-07

4-(2,3,4-trifluorobenzenesulfonamido)methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 4-[[[(2,3,4-trifluorophenyl)sulfonyl]amino]methyl]-
    • 4-(2,3,4-trifluorobenzenesulfonamidomethyl)benzoic acid
    • 4-(2,3,4-trifluorobenzenesulfonamido)methylbenzoic acid
    • Inchi: 1S/C14H10F3NO4S/c15-10-5-6-11(13(17)12(10)16)23(21,22)18-7-8-1-3-9(4-2-8)14(19)20/h1-6,18H,7H2,(H,19,20)
    • InChI Key: IFCBFZRDWYGXRH-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC=C(CNS(C2=CC=C(F)C(F)=C2F)(=O)=O)C=C1

4-(2,3,4-trifluorobenzenesulfonamido)methylbenzoic acid Pricemore >>

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4-(2,3,4-trifluorobenzenesulfonamido)methylbenzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:794559-15-2)4-(2,3,4-trifluorobenzenesulfonamido)methylbenzoic acid
Order Number:A1052597
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:36
Price ($):862.0
Email:sales@amadischem.com

Additional information on 4-(2,3,4-trifluorobenzenesulfonamido)methylbenzoic acid

Professional Introduction to 4-(2,3,4-trifluorobenzenesulfonamido)methylbenzoic Acid (CAS No. 794559-15-2)

4-(2,3,4-trifluorobenzenesulfonamido)methylbenzoic acid, with the CAS number 794559-15-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by the presence of a trifluorobenzenesulfonamido moiety, which imparts unique chemical and biological properties. The structure of this compound consists of a benzoic acid backbone substituted with a methyl group at the 4-position and a sulfonamido group linked to a trifluorobenzene ring at the 2-position. Such structural features make it a promising candidate for various applications in drug discovery and medicinal chemistry.

The< strong>trifluorobenzene moiety is particularly noteworthy due to its ability to modulate the electronic properties of the molecule. The fluorine atoms introduce electron-withdrawing effects, which can enhance the binding affinity of the compound to biological targets. This feature is especially valuable in the design of small-molecule inhibitors targeting enzymes and receptors involved in critical biological pathways. Recent studies have highlighted the utility of trifluorinated aromatic compounds in developing novel therapeutic agents due to their improved metabolic stability and selectivity.

In the context of pharmaceutical research, 4-(2,3,4-trifluorobenzenesulfonamido)methylbenzoic acid has been explored for its potential as an intermediate in the synthesis of more complex drug candidates. The sulfonamido group is a well-known pharmacophore that can participate in hydrogen bonding interactions with biological targets, thereby enhancing the pharmacological activity of the molecule. Additionally, the benzoic acid moiety is known for its anti-inflammatory and analgesic properties, making this compound a versatile building block for drug development.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinity of this compound to various biological targets with high accuracy. Molecular docking studies have suggested that 4-(2,3,4-trifluorobenzenesulfonamido)methylbenzoic acid may interact with enzymes such as kinases and proteases, which are implicated in diseases like cancer and inflammation. These findings are particularly exciting as they provide a rational basis for designing targeted therapies based on this scaffold.

The synthesis of 4-(2,3,4-trifluorobenzenesulfonamido)methylbenzoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of fluorine atoms into aromatic rings is a challenging task due to their high reactivity and sensitivity to reaction conditions. However, recent developments in synthetic methodologies have made it possible to achieve selective fluorination with greater ease. This progress has opened new avenues for exploring the synthetic potential of trifluorinated compounds like this one.

In addition to its pharmaceutical applications, 4-(2,3,4-trifluorobenzenesulfonamido)methylbenzoic acid has shown promise in materials science and nanotechnology. The unique electronic properties of trifluorobenzene-based compounds make them suitable for use in organic electronics and photovoltaic devices. Researchers have demonstrated that these molecules can be incorporated into thin-film transistors (TFTs) and organic light-emitting diodes (OLEDs), where they exhibit excellent charge transport properties. This dual functionality as both a pharmaceutical intermediate and a materials science component underscores the versatility of this compound.

The growing interest in green chemistry has also influenced the synthesis of 4-(2,3,4-trifluorobenzenesulfonamido)methylbenzoic acid. Efforts are being made to develop more sustainable synthetic routes that minimize waste and reduce energy consumption. For instance, catalytic methods using transition metals have been explored as alternatives to traditional synthetic approaches. These innovations not only improve the environmental footprint of drug synthesis but also enhance cost-effectiveness and scalability.

Future research directions for 4-(2,3,4-trifluorobenzenesulfonamido)methylbenzoic acid include exploring its potential as an agrochemical intermediate. The sulfonamido group is known to confer herbicidal activity when incorporated into certain molecular frameworks. By modifying the substituents on the benzoic acid backbone, researchers can fine-tune the biological activity of this compound for use in crop protection strategies. Such applications would complement its existing role in pharmaceutical development.

The impact of computational modeling on understanding the behavior of 4-(2,3,4-trifluorobenzenesulfonamido)methylbenzoic acid cannot be overstated. Advanced computational techniques such as quantum mechanics (QM) simulations and molecular dynamics (MD) studies have provided insights into its structural dynamics and interactions with biological targets. These insights are crucial for designing next-generation drugs with improved efficacy and reduced side effects.

In conclusion, 4-(2,3,4-trifluorobenzenesulfonamido)methylbenzoic acid (CAS No. 794559-15-2) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and agrochemicals. Its unique structural features make it an attractive scaffold for drug discovery and industrial applications alike. As research continues to uncover new uses for this compound, its importance in advancing scientific knowledge and technological innovation will only grow.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:794559-15-2)4-(2,3,4-trifluorobenzenesulfonamido)methylbenzoic acid
A1052597
Purity:99%
Quantity:5g
Price ($):862.0
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